5-Fluoronaphthalen-1-ol
CAS No.: 61761-32-8
Cat. No.: VC2224782
Molecular Formula: C10H7FO
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61761-32-8 |
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Molecular Formula | C10H7FO |
Molecular Weight | 162.16 g/mol |
IUPAC Name | 5-fluoronaphthalen-1-ol |
Standard InChI | InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H |
Standard InChI Key | KMQITEWKYHQQHH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=C2F)C(=C1)O |
Canonical SMILES | C1=CC2=C(C=CC=C2F)C(=C1)O |
Introduction
Chemical Identity and Physical Properties
5-Fluoronaphthalen-1-ol is a fluorinated aromatic compound with specific identifiers that facilitate its recognition in chemical databases and research contexts. Its fundamental chemical properties are essential for understanding its behavior in various applications.
Basic Identification
The compound is identified through several standardized chemical identifiers, as presented in Table 1.
Table 1: Chemical Identifiers of 5-Fluoronaphthalen-1-ol
Parameter | Value |
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CAS Number | 61761-32-8 |
Molecular Formula | C₁₀H₇FO |
Molecular Weight | 162.16-162.17 g/mol |
IUPAC Name | 5-fluoronaphthalen-1-ol |
InChI | InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H |
InChI Key | KMQITEWKYHQQHH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC=C2F)C(=C1)O |
These standardized identifiers are crucial for unambiguous identification and referencing of the compound in scientific literature and chemical databases .
Physical Properties
5-Fluoronaphthalen-1-ol presents as a white crystalline solid at room temperature. It demonstrates solubility in various organic solvents, which makes it suitable for a range of chemical reactions and applications. The compound's physical state facilitates its handling and incorporation into various experimental protocols .
Molecular Structure and Characteristics
The structure of 5-Fluoronaphthalen-1-ol plays a crucial role in determining its chemical behavior and potential applications. Understanding its structural nuances provides insights into its reactivity patterns and functional capabilities.
Structural Features
The compound features a naphthalene core with two key substituents: a hydroxyl group (-OH) at position 1 and a fluorine atom at position 5. This specific arrangement confers unique electronic and steric properties to the molecule. The naphthalene core consists of two fused benzene rings, creating a planar aromatic system that influences the compound's chemical behavior.
Electronic Properties
The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom creates an interesting electronic distribution within the molecule. This electronic arrangement affects the compound's reactivity, particularly in nucleophilic and electrophilic reactions. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic system, while the hydroxyl group contributes electron density, creating regions of varying electron density throughout the molecule .
Chemical Reactions and Behavior
5-Fluoronaphthalen-1-ol participates in various chemical reactions, primarily due to the presence of its functional groups. These reactions form the basis for its utility in synthetic chemistry and other applications.
Reaction Types
The compound undergoes several types of chemical reactions, including:
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Oxidation reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agent and reaction conditions.
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Reduction reactions: Various reducing agents can transform the compound into different derivatives, potentially affecting both the hydroxyl group and the aromatic system.
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Substitution reactions: The fluorine atom, being a good leaving group in certain contexts, can be substituted with other functional groups under specific conditions, enabling the synthesis of diverse naphthalene derivatives.
Reactivity Factors
The reactivity of 5-Fluoronaphthalen-1-ol is influenced by several factors, including solvent choice, temperature, and the presence of catalysts. The electronic effects of the fluorine atom and hydroxyl group play significant roles in determining reaction pathways and outcomes. In polar solvents, the hydroxyl group's reactivity may be enhanced due to increased solvation effects, while the fluorine atom's participation in reactions may vary depending on the reaction conditions .
Applications in Research and Industry
5-Fluoronaphthalen-1-ol has found applications across various scientific and industrial domains, leveraging its unique structural and chemical properties.
Scientific Research Applications
In scientific research, the compound serves multiple purposes:
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Synthetic Chemistry: The compound functions as a building block for synthesizing more complex fluorinated compounds, which can have applications in materials science and pharmaceutical development.
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Biological Studies: Researchers explore its interactions with biomolecules and potential biological activities, which could lead to novel therapeutic approaches.
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Medicinal Chemistry: The compound is being investigated as a precursor for drug development, where the fluorine atom can enhance pharmacokinetic properties and metabolic stability of pharmaceutical compounds .
Industrial Applications
In industrial settings, 5-Fluoronaphthalen-1-ol contributes to the production of specialty chemicals and materials with unique properties. Its incorporation into larger molecular frameworks can impart specific characteristics to materials, such as enhanced thermal stability or unique optical properties.
Comparative Analysis with Similar Compounds
Understanding how 5-Fluoronaphthalen-1-ol compares to structurally related compounds provides insights into structure-activity relationships and potential applications.
Structural Analogues
Several fluorinated naphthalene derivatives share structural similarities with 5-Fluoronaphthalen-1-ol, including:
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1-Fluoronaphthalene: Features a fluorine atom at position 1 but lacks the hydroxyl group.
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2-Fluoronaphthalene: Contains a fluorine atom at position 2 without a hydroxyl group.
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6-Fluoronaphthalen-1-ol: Similar to 5-Fluoronaphthalen-1-ol but with the fluorine atom positioned at carbon 6 instead of carbon 5.
Distinctive Properties
The specific positioning of the fluorine atom and hydroxyl group in 5-Fluoronaphthalen-1-ol confers distinct chemical and physical properties compared to its analogues. These differences can manifest in various ways, including solubility profiles, reactivity patterns, and potential biological activities. The position-specific effects of substituents on the naphthalene ring system significantly influence the compound's behavior in chemical reactions and interactions with biological systems .
Current Research and Future Directions
Research involving 5-Fluoronaphthalen-1-ol continues to evolve, with several promising directions for future investigations.
Recent Research Developments
Recent studies have explored the compound's potential applications in various fields. For instance, research has examined the behavior of hydroxylated naphthalene derivatives in different solvent systems, providing insights into how 5-Fluoronaphthalen-1-ol might behave in similar contexts. These studies have implications for developing new materials and pharmaceutical compounds .
Future Research Opportunities
Several promising research directions for 5-Fluoronaphthalen-1-ol include:
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Medicinal Chemistry: Further exploration of its potential as a building block for pharmaceutical compounds, particularly those targeting specific biological pathways.
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Materials Science: Investigation of its incorporation into novel materials with specific optical, electronic, or thermal properties.
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Synthetic Methodology: Development of more efficient and selective methods for synthesizing the compound and its derivatives, potentially enabling more widespread applications .
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